molecular formula C10H9F2IO3 B3184476 Ethyl 2-(difluoromethoxy)-5-iodobenzoate CAS No. 1131587-26-2

Ethyl 2-(difluoromethoxy)-5-iodobenzoate

Cat. No.: B3184476
CAS No.: 1131587-26-2
M. Wt: 342.08 g/mol
InChI Key: DCIGCXBFWSXPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(difluoromethoxy)-5-iodobenzoate is a substituted benzoate ester featuring a difluoromethoxy group (–OCF₂H) at the 2-position and an iodine atom at the 5-position of the aromatic ring. The compound’s structure combines electron-withdrawing substituents (iodine and difluoromethoxy) with an ethyl ester group, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1131587-26-2

Molecular Formula

C10H9F2IO3

Molecular Weight

342.08 g/mol

IUPAC Name

ethyl 2-(difluoromethoxy)-5-iodobenzoate

InChI

InChI=1S/C10H9F2IO3/c1-2-15-9(14)7-5-6(13)3-4-8(7)16-10(11)12/h3-5,10H,2H2,1H3

InChI Key

DCIGCXBFWSXPNT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)I)OC(F)F

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)OC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-(difluoromethoxy)-5-iodobenzoate with analogous ethyl 5-iodobenzoate derivatives, focusing on substituent effects, synthetic accessibility, and applications.

Substituent Effects on Electronic and Physical Properties
Compound Name Substituent (Position 2) Key Properties/Data
This compound –OCF₂H Molecular weight (HRMS-ESI): [M+H]+ = 349.0141 (calc.), 349.0134 (obs.)
Ethyl 2-(but-3-enyl)-5-iodobenzoate –CH₂CH₂CH=CH₂ Higher lipophilicity due to aliphatic chain; no yield reported
Ethyl 2-(dimethylamino)-5-iodobenzoate –N(CH₃)₂ Electron-donating group; may enhance solubility in polar solvents
Ethyl 2-((dimethylcarbamoyl)thio)-5-iodobenzoate –SCON(CH₃)₂ 83% yield via thiocarbamate synthesis; crystalline solid
Ethyl 2-(N-(1,3-dioxoisoindolin-2-yl)acetamido)-5-iodobenzoate –NHC(O)CH₂(isoindolinyl) 56% yield; used in electrocatalytic C–N coupling

Key Observations :

  • The difluoromethoxy group (–OCF₂H) enhances metabolic stability and electron-withdrawing effects compared to aliphatic (e.g., butenyl) or electron-donating (e.g., dimethylamino) substituents.
  • Iodine at position 5 provides a heavy atom for crystallography and a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).

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